
1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)butane is a fluorinated organic compound with the molecular formula C₅H₅F₇O and a molecular weight of 214.0814 g/mol . This compound is characterized by its unique structure, which includes both tetrafluoro and trifluoromethoxy groups. It is often used in various industrial and scientific applications due to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)butane typically involves the reaction of appropriate fluorinated precursors under controlled conditions. One common method involves the reaction of 1,1,1,2-tetrafluorobutane with trifluoromethanol in the presence of a catalyst . The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)butane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of fluorinated alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)butane has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions requiring a stable, non-reactive medium.
Biology: Its unique properties make it useful in studying the effects of fluorinated compounds on biological systems.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in drug delivery systems due to its stability and inertness.
Mécanisme D'action
The mechanism by which 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)butane exerts its effects is primarily through its interactions with other molecules. Its fluorinated groups can engage in strong interactions with other fluorinated compounds, leading to unique reactivity patterns. The molecular targets and pathways involved often depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)butane can be compared with similar compounds such as:
1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane: This compound has a similar structure but with a shorter carbon chain, leading to different physical and chemical properties.
1,2,2,2-Tetrafluoroethyl trifluoromethyl ether: This ether has a different connectivity of fluorinated groups, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of tetrafluoro and trifluoromethoxy groups, which confer unique stability and reactivity patterns not seen in other similar compounds.
Propriétés
Numéro CAS |
200501-98-0 |
|---|---|
Formule moléculaire |
C5H5F7O |
Poids moléculaire |
214.08 g/mol |
Nom IUPAC |
1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane |
InChI |
InChI=1S/C5H5F7O/c1-2-3(6,4(7,8)9)13-5(10,11)12/h2H2,1H3 |
Clé InChI |
CVIXMBCGUZGAQK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(F)(F)F)(OC(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]-](/img/structure/B12569403.png)

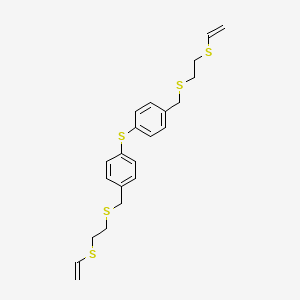
![N,N-Dimethyl-2-[(2-methylprop-2-en-1-yl)oxy]ethan-1-amine](/img/structure/B12569427.png)
![N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-nitroaniline](/img/structure/B12569430.png)
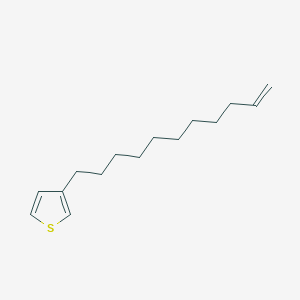
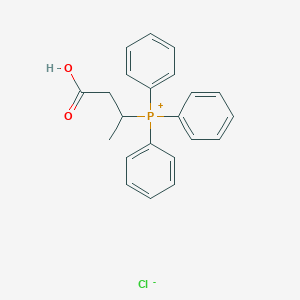
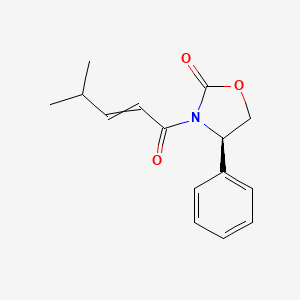

![2,8-Bis(4-butylphenyl)-3,7-dichlorodibenzo[b,d]furan](/img/structure/B12569453.png)
![5-Ethyl-3-[(4-hydroxybutyl)amino]phenazin-5-ium](/img/structure/B12569455.png)

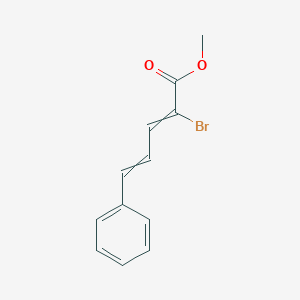
![3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene](/img/structure/B12569487.png)
